(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
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Overview
Description
- Nitration of phenylhydrazine to introduce the nitrophenyl group.
- Coupling reactions to attach the phenyl group to the pyrazole ring.
Attachment of Piperidine Moiety:
- React the intermediate compound with piperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazole compounds.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for drug development.
- Studied for its potential therapeutic effects.
Industry:
- Used in the development of advanced materials with specific properties.
- Potential applications in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenyl and phenyl groups. The final step involves the attachment of the piperidine moiety.
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Preparation of Pyrazole Core:
- React hydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring.
- Example: Reacting hydrazine hydrate with acetylacetone.
Mechanism of Action
The mechanism of action of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the pyrazole and piperidine moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methanone
- (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholin-1-yl)methanone
Comparison:
Structural Differences: The presence of different substituents on the pyrazole ring or the nitrogen-containing moiety (piperidine vs. morpholine) can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCNARHNUPWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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